NAFARELIN ACETATE

Vue d'ensemble

Description

Synarel, également connu sous le nom d’acétate de nafaréline, est un analogue de décapeptide synthétique de la gonadotropine-releasing hormone (GnRH) naturelle. Il est principalement utilisé dans le traitement de l’endométriose et de la puberté précoce centrale. Synarel est administré sous forme de spray nasal et agit en régulant la libération des gonadotropines, ce qui affecte à son tour la production d’hormones sexuelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acétate de nafaréline est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l’addition séquentielle d’acides aminés pour former la chaîne de décapeptide. Les étapes clés incluent :

Synthèse peptidique en phase solide (SPPS) : Cette méthode implique l’addition pas à pas d’acides aminés protégés à une résine solide.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé pour produire le peptide libre.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de l’acétate de nafaréline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction, telles que la température, le pH et les systèmes de solvants, pour assurer un rendement élevé et une pureté élevée. Le produit final est formulé en une solution de spray nasal contenant du chlorure de benzalkonium, de l’acide acétique glacial, de l’hydroxyde de sodium ou de l’acide chlorhydrique (pour ajuster le pH), du sorbitol et de l’eau purifiée .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de nafaréline subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé à des résidus d’acides aminés spécifiques, tels que la méthionine.

Réduction : Des réactions de réduction peuvent se produire aux liaisons disulfure dans la structure peptidique.

Substitution : Les résidus d’acides aminés dans le peptide peuvent être substitués pour modifier son activité et sa stabilité.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d’hydrogène, acide performique.

Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Réactifs de substitution : Divers dérivés d’acides aminés et agents de couplage.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une activité biologique et une stabilité modifiées. Par exemple, l’oxydation des résidus de méthionine peut conduire à la formation de sulfoxyde de méthionine, ce qui peut affecter la fonction du peptide .

Applications de recherche scientifique

L’acétate de nafaréline a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l’étude de la synthèse et de la modification des peptides.

Biologie : Étudié pour son rôle dans la régulation des hormones reproductives et ses effets sur divers processus biologiques.

Médecine : Utilisé dans la recherche clinique pour le traitement de l’endométriose, de la puberté précoce centrale, des fibromes utérins et dans le cadre d’un traitement hormonal de transition

Industrie : Employé dans le développement de systèmes et de formulations d’administration de médicaments par voie nasale.

Applications De Recherche Scientifique

Therapeutic Uses

1. Endometriosis

Nafarelin acetate is indicated for the management of endometriosis. Clinical studies have demonstrated that it effectively reduces endometriosis-related pain and lesions by suppressing ovarian hormone production. The recommended dosage is typically one spray (200 µg) in one nostril twice daily, leading to significant symptom relief within a few months .

2. Precocious Puberty

In children with precocious puberty, this compound is used to halt premature sexual maturation by suppressing gonadotropin release. Studies have shown that treatment can normalize growth patterns and delay the progression of secondary sexual characteristics .

3. Assisted Reproductive Technology (ART)

Nafarelin is also utilized in ART protocols to control ovarian stimulation. It can prevent premature ovulation during in vitro fertilization (IVF) cycles, thereby improving outcomes. A systematic review indicated that nafarelin significantly enhances the number of oocytes retrieved and increases pregnancy rates compared to traditional methods .

Pharmacokinetics

This compound is administered intranasally and has a rapid absorption profile, with peak plasma concentrations reached within 10 to 45 minutes post-administration. The bioavailability averages around 2.8%, with a half-life of approximately 3 hours . The drug is highly protein-bound (about 80%) in plasma, primarily to albumin .

Case Studies

Case Study 1: Endometriosis Management

A double-blind placebo-controlled study evaluated the efficacy of this compound in women with endometriosis. Results showed a significant reduction in pelvic pain and lesion size after six months of treatment, with minimal side effects reported. Patients experienced improved quality of life scores post-treatment .

Case Study 2: Treatment of Precocious Puberty

In a cohort of prepubescent girls treated with this compound, researchers noted a cessation of breast development and menarche within three months. Long-term follow-up revealed normal pubertal progression upon discontinuation of therapy, indicating full reversibility of effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other GnRH analogs in various applications:

| Application | This compound | Other GnRH Analog | Outcome |

|---|---|---|---|

| Endometriosis | Effective | Leuprolide | Similar reduction in pain and lesions |

| Precocious Puberty | Effective | Triptorelin | Comparable suppression of sexual maturation |

| IVF Protocols | Enhances outcomes | Ganirelix | Higher oocyte retrieval rates |

Mécanisme D'action

L’acétate de nafaréline agit comme un agoniste puissant de la gonadotropine-releasing hormone (GnRH). Après l’administration, il stimule la libération des gonadotropines hypophysaires, de l’hormone lutéinisante (LH) et de l’hormone folliculo-stimulante (FSH). Cette stimulation initiale est suivie d’une régulation négative des récepteurs de la GnRH, ce qui entraîne une diminution de la sécrétion des stéroïdes gonadiques. Cela se traduit par une suppression de la fonction ovarienne et testiculaire, ce qui est bénéfique dans des conditions telles que l’endométriose et la puberté précoce centrale .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de léprolide : Un autre agoniste de la GnRH utilisé dans le traitement du cancer de la prostate, de l’endométriose et de la puberté précoce centrale.

Acétate de goséréline : Un agoniste de la GnRH utilisé pour des indications similaires, notamment le cancer de la prostate et l’endométriose.

Triptoreline : Un agoniste de la GnRH utilisé dans le traitement des cancers et des affections hormonosensibles

Unicité de l’acétate de nafaréline

L’acétate de nafaréline est unique par sa voie d’administration en spray nasal, qui offre des avantages en termes de facilité d’utilisation et de conformité du patient. De plus, sa formulation spécifique et son profil pharmacocinétique le rendent adapté au traitement de pathologies telles que la puberté précoce centrale et l’endométriose .

Activité Biologique

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is primarily used in the treatment of hormone-dependent conditions such as endometriosis and precocious puberty. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and potential side effects.

Pharmacokinetics

This compound is administered intranasally, where it is rapidly absorbed into the systemic circulation. Key pharmacokinetic parameters include:

- Absorption : Maximum plasma concentrations are typically reached within 10 to 45 minutes post-administration. For instance, following a single dose of 400 µg, peak concentrations range from 0.5 to 5.3 ng/mL .

- Bioavailability : The average bioavailability is approximately 2.8% (range 1.2% to 5.6%) for intranasal doses .

- Half-life : The serum half-life is around 2.5 to 3 hours depending on the dose administered .

- Protein Binding : About 78% to 84% of nafarelin binds to plasma proteins, primarily albumin .

This compound functions as a potent agonist of GnRH. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to increased gonadal steroidogenesis. However, with continuous administration, it suppresses the release of these hormones, resulting in decreased levels of sex steroids such as estrogen and testosterone over time .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating endometriosis and other hormone-related disorders:

- Endometriosis Treatment : In a double-blind study comparing nafarelin (400 µg daily) with danazol (600 mg daily) over six months, both treatments resulted in significant regression of active endometriosis lesions. Notably, complete disease regression was observed in 30% of patients treated with nafarelin .

| Study Parameters | This compound | Danazol |

|---|---|---|

| Dose | 400 µg/day | 600 mg/day |

| Complete Regression | 30% | Not specified |

| Partial Regression | 57% | Not specified |

| Symptoms Improvement | 64% | Not specified |

- Pre-operative Use : Nafarelin has also been used pre-operatively to reduce the size of endometriomas, facilitating surgical intervention .

Side Effects and Toxicity

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include hot flashes, headaches, and potential impacts on mood and memory .

- Long-term animal studies have indicated that high doses can lead to hyperplasia and neoplasia in certain tissues; however, no such effects have been observed in humans .

Case Studies

- Short-Term Memory Loss : A study investigating cognitive effects noted instances of short-term memory loss among patients using this compound nasal spray, suggesting a need for further research into its neurocognitive impact .

- Endometrioma Treatment : A case report highlighted the successful use of this compound prior to surgery for an abdominal wall endometrioma, demonstrating its utility in clinical practice .

Propriétés

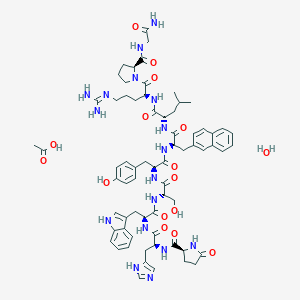

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.